Methyl [2,3'-bipyridine]-6'-carboxylate
Overview
Description
Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, materials science, and pharmaceuticals. Bipyridine derivatives are characterized by the presence of two pyridine rings connected by a single bond, which can coordinate with metal centers, making them valuable ligands in coordination chemistry .
Mechanism of Action
Target of Action
Methyl [2,3’-bipyridine]-6’-carboxylate is a derivative of bipyridine . Bipyridine derivatives, such as Milrinone, are known to inhibit phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac and smooth muscle contractility by metabolizing cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes .
Mode of Action
As a PDE-III inhibitor, Methyl [2,3’-bipyridine]-6’-carboxylate likely increases intracellular cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the heart cells, enhancing their function . This results in improved cardiac function and peripheral vasodilation .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. For instance, it enhances the L-type calcium channel’s activity, leading to increased calcium influx into the cell . This results in stronger cardiac muscle contraction. Additionally, cAMP activates the ryanodine receptor, causing a release of calcium from the sarcoplasmic reticulum, further contributing to muscle contraction .
Pharmacokinetics
Similar bipyridine derivatives like milrinone are known to have good bioavailability . They are administered intravenously and are primarily excreted unchanged in the urine .
Result of Action
The overall result of Methyl [2,3’-bipyridine]-6’-carboxylate’s action would be enhanced cardiac contractility and peripheral vasodilation . This could potentially be beneficial in conditions like heart failure, where the heart’s pumping ability is compromised .
Preparation Methods
The synthesis of Methyl [2,3’-bipyridine]-6’-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . Industrial production methods often employ these catalytic processes due to their efficiency and high yield .
Chemical Reactions Analysis
Methyl [2,3’-bipyridine]-6’-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [2,3’-bipyridine]-6’-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl [2,3’-bipyridine]-6’-carboxylate can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 6-methyl-2,2’-bipyridine . Each of these compounds has unique properties and applications:
2,2’-Bipyridine: Known for its strong coordination with metal ions, making it a valuable ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochemical applications.
6-Methyl-2,2’-bipyridine: Exhibits different steric and electronic properties due to the presence of a methyl group, affecting its coordination behavior and reactivity.
Methyl [2,3’-bipyridine]-6’-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and coordination properties, making it valuable in specialized applications .
Properties
IUPAC Name |
methyl 5-pyridin-2-ylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHMOUAQBVFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228050 | |
Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845827-15-8 | |
Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845827-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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